molecular formula C20H26N4O4 B2562763 N-(2-ethoxyphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1226433-92-6

N-(2-ethoxyphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2562763
CAS No.: 1226433-92-6
M. Wt: 386.452
InChI Key: QLMGNGFCBHHGJO-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H26N4O4 and its molecular weight is 386.452. The purity is usually 95%.
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Biological Activity

N-(2-ethoxyphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide, with the CAS number 1226433-92-6, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores its synthesis, biological evaluation, and mechanisms of action through diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N4O4C_{20}H_{26}N_{4}O_{4}, with a molecular weight of 386.4 g/mol. The structure features a piperidine ring, a pyrazole moiety, and an ethoxyphenyl group, which are significant for its biological activity.

PropertyValue
CAS Number1226433-92-6
Molecular FormulaC20H26N4O4
Molecular Weight386.4 g/mol

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available pyrazole derivatives. The synthesis process has been optimized to enhance yield and purity, making it suitable for biological evaluations.

Anticancer Properties

Recent studies have indicated that compounds related to pyrazole structures exhibit significant anticancer properties. For instance, derivatives containing the 1H-pyrazole scaffold have shown effective inhibition of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound under consideration has demonstrated:

  • Apoptosis Induction : It enhances caspase-3 activity significantly at concentrations as low as 10 µM, indicating its potential to induce programmed cell death in cancer cells .
  • Cell Cycle Arrest : Research suggests that it can cause cell cycle arrest in the G2/M phase, leading to inhibited proliferation of cancer cells .

The mechanisms through which this compound exerts its effects include:

  • Microtubule Destabilization : Similar compounds have been reported to destabilize microtubules, which is crucial for cell division .
  • DNA Interaction : Some pyrazole derivatives have shown the ability to alkylate DNA or inhibit topoisomerase activity, contributing to their cytotoxic effects .

Case Studies

A notable study evaluated the compound's efficacy against various cancer types. In vitro assays revealed that at a concentration of 20 µM, there was a significant reduction in cell viability across several cancer cell lines, with enhanced apoptosis markers observed in treated cells .

Another investigation focused on structure-activity relationships (SAR) where modifications to the pyrazole ring led to variations in biological activity, underscoring the importance of structural integrity for efficacy .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-4-28-17-8-6-5-7-16(17)21-18(25)14-9-11-24(12-10-14)20(26)15-13-23(2)22-19(15)27-3/h5-8,13-14H,4,9-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMGNGFCBHHGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.